tert-butyl (2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O4S/c1-14(2,3)22-13(19)16-7-8-18-12-9-10(15)5-6-11(12)17(4)23(18,20)21/h5-6,9H,7-8H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICSNVFPASBBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl (2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamate is a novel synthetic derivative with potential pharmacological applications. Its unique structure incorporates a thiadiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key methods include:
- Formation of the Thiadiazole Ring : The initial step involves the synthesis of the 6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole framework through cyclization reactions.
- Carbamate Formation : The introduction of the tert-butyl carbamate group is achieved via reaction with tert-butyl chloroformate in the presence of a base.
- Purification : The final product is purified using techniques such as silica gel chromatography to ensure high purity for biological testing.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound shows efficacy against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Notably, it has shown selective cytotoxicity towards cancer cell lines while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation pathways.
Case Studies
Several studies have documented the biological effects of similar compounds:
- Study on Thiadiazole Derivatives : A comprehensive study published in Bioorganic & Medicinal Chemistry highlighted that thiadiazole derivatives exhibit anti-inflammatory and analgesic properties alongside their antimicrobial effects .
- Anticancer Screening : Another investigation reported that structurally similar compounds demonstrated potent activity against various cancer cell lines and suggested further exploration into their mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[c][1,2,5]oxadiazole Derivatives
Example : (S)-7-Chloro-N-(1-oxo-3-phenyl-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)benzo[c][1,2,5]oxadiazole-4-sulfonamide (16b)
- Structural Differences :
- Heteroatom : Oxadiazole (O, N) vs. thiadiazole (S, N) in the target compound.
- Substituents : Sulfonamide at position 4 vs. sulfone at positions 2,2 in the thiadiazole core.
- Functional Groups : Hydrazineyl and trifluoromethylphenyl groups vs. tert-butyl carbamate.
- The sulfonamide group in 16b may enhance solubility but reduce membrane permeability relative to the target compound’s sulfone .
Benzo[d]isothiazole Derivatives
Example : tert-Butyl ((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)(ethyl)carbamate (5.5bb)
- Structural Differences :
- Ring Fusion : Benzo[d]isothiazole (S at position 1, N at position 2) vs. benzo[c][1,2,5]thiadiazole (N at positions 1 and 3, S at position 2).
- Substituents : Ethyl carbamate and ketone vs. ethyl carbamate, fluorine, and methyl.
- Impact :
Fluorinated Benzoheterocycle-Carbamate Hybrids
Example : tert-Butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate (1f)
- Structural Differences :
- Core : Benzo[d][1,3]dioxole vs. benzo[c][1,2,5]thiadiazole.
- Substituents : Ethoxyvinyl and dioxole vs. fluoro, methyl, and sulfone.
- Impact :
Comparative Data Table
*Predicted values based on analogous structures.
Key Research Findings
- Stability: The sulfone group enhances thermal and oxidative stability compared to non-sulfonated analogs .
- Crystallography : tert-Butyl carbamates often form hydrogen-bonded networks, as analyzed in Etter’s graph set theory (), which could guide polymorph screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
